

In vitro characterization of ML218-d9

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Compound of Interest

Compound Name: ML218-d9

Cat. No.: B15575491

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An In-depth Technical Guide to the In Vitro Characterization of ML218-d9

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vitro pharmacological profile of **ML218-d9**, a deuterated analog of ML218, a potent and selective T-type calcium channel inhibitor. The data presented herein is based on the characterization of ML218, which is expected to have a comparable in vitro profile to its deuterated counterpart. ML218 has demonstrated significant potential in the study of neurological disorders where T-type calcium channels are implicated, such as Parkinson's disease.[\[1\]](#)[\[2\]](#)

Quantitative Data Summary

The inhibitory activity of ML218 was assessed against various T-type calcium channel subtypes using both automated calcium flux assays and manual patch-clamp electrophysiology. The compound exhibits nanomolar potency and selectivity for T-type calcium channels.

Target	Assay Type	Metric	Value (nM)
CaV3.2	Calcium Flux	IC50	150 [1] [2] [3]
CaV3.2	Patch-Clamp Electrophysiology	IC50	310 [1] [2] [3] [4]
CaV3.3	Patch-Clamp Electrophysiology	IC50	270 [1] [2] [3] [4]

ML218 has also been profiled for off-target activity and demonstrates a favorable selectivity profile.

Off-Target	Assay Type	Concentration Tested (μ M)	% Inhibition
L-type Calcium Channels	Not Specified	10	17
N-type Calcium Channels	Not Specified	10	49
KATP Potassium Channel	Not Specified	10	4
hERG	Not Specified	10	48

Experimental Protocols

The following are representative protocols for the key in vitro experiments used to characterize ML218. These are generalized methodologies and may require optimization for specific laboratory conditions.

Automated Calcium Flux Assay

This assay is a high-throughput method to determine the inhibitory activity of compounds on T-type calcium channels expressed in a stable cell line.

a. Cell Culture and Plating:

- HEK293 cells stably expressing the T-type calcium channel subtype of interest (e.g., CaV3.2) are cultured in appropriate media supplemented with antibiotics for selection.
- Cells are harvested and seeded into 384-well, black-walled, clear-bottom assay plates at a density of 20,000-30,000 cells per well.
- Plates are incubated for 24 hours at 37°C in a 5% CO₂ incubator.

b. Dye Loading:

- A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is prepared in a physiological buffer.
- The cell culture medium is aspirated from the assay plates, and the dye solution is added to each well.
- Plates are incubated for 60 minutes at 37°C, followed by a 15-minute incubation at room temperature in the dark.

c. Compound Addition and Signal Detection:

- **ML218-d9** is serially diluted to various concentrations.
- The compound dilutions are added to the assay plates.
- The plates are then placed in a fluorescence imaging plate reader (e.g., FLIPR).
- Basal fluorescence is measured before the addition of an agonist (e.g., a solution containing a high concentration of calcium or a depolarizing agent like potassium chloride).
- Upon agonist addition, the change in fluorescence intensity, corresponding to the influx of calcium, is measured over time.
- The IC₅₀ values are calculated by analyzing the concentration-response curve of the compound's inhibition of the calcium flux.

Patch-Clamp Electrophysiology

This technique provides a more detailed and direct measurement of the effect of **ML218-d9** on the ion channel's electrical activity.

a. Cell Preparation:

- Cells expressing the T-type calcium channel subtype of interest are grown on glass coverslips.
- For recordings, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and perfused with an external solution.

b. Recording Configuration:

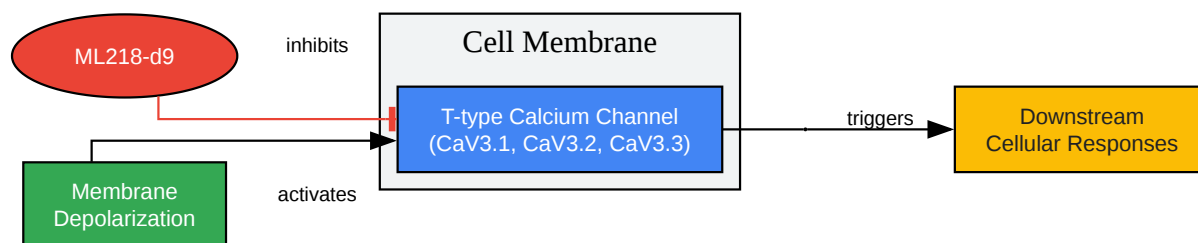
- Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with an internal solution.
- The pipette is guided to a cell, and a high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane.
- The cell membrane under the pipette is then ruptured to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and measurement of the ionic currents.

c. Data Acquisition and Analysis:

- T-type calcium currents are elicited by applying a specific voltage protocol (e.g., a depolarizing step to -30mV from a holding potential of -100mV).^[5]
- After establishing a stable baseline current, **ML218-d9** is applied to the cell via the perfusion system at various concentrations.
- The effect of the compound on the current amplitude is measured.
- The IC₅₀ is determined by fitting the concentration-response data with a logistic equation.
- To ensure selectivity, the effect of **ML218-d9** can also be tested on other voltage-gated ion channels, such as sodium and potassium channels, by applying the appropriate voltage protocols.^[5]

Visualizations

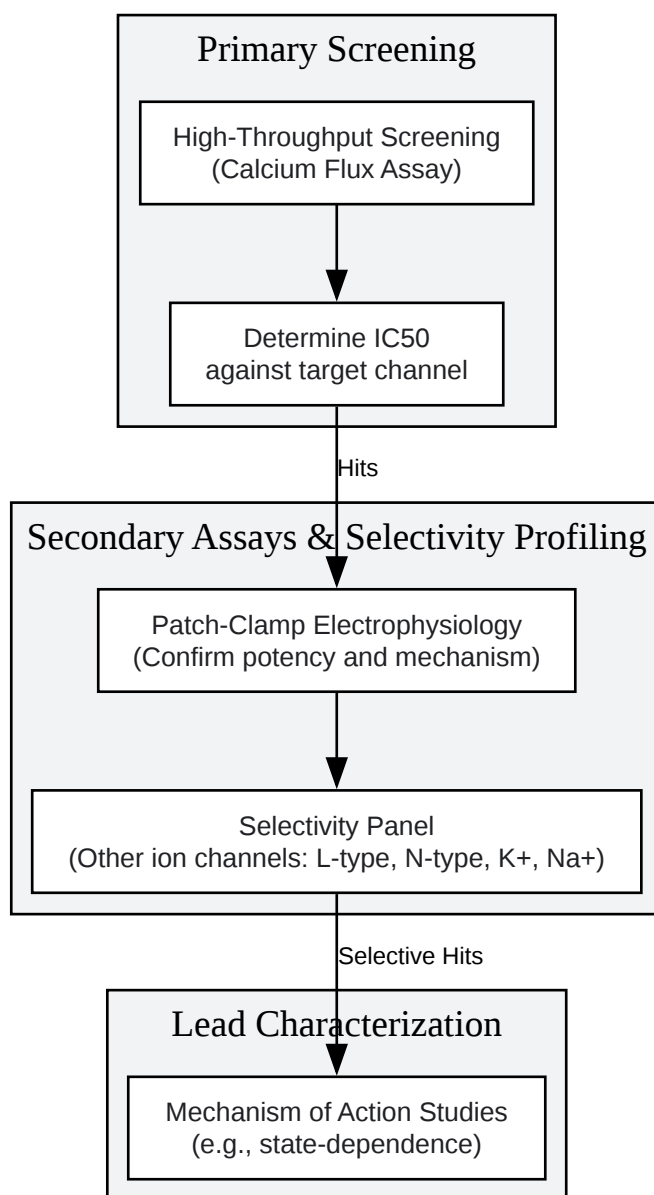
Signaling Pathway



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Caption: Inhibition of T-type calcium channels by **ML218-d9**.

Experimental Workflow

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Caption: Workflow for in vitro characterization of **ML218-d9**.

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- 5. Figure 2, ML218 selectively blocks T-type Ca²⁺ currents without affecting voltage-gated Na⁺ and K⁺ currents in DRG neurons - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
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